N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide
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Description
“N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide” is a compound that contains an oxadiazole scaffold . Oxadiazole scaffolds are known to possess a wide variety of biological activities, particularly for cancer treatment . Structural modifications are important in the development of novel 1,3,4-oxadiazole-based drugs to ensure high cytotoxicity towards malignant cells .
Scientific Research Applications
Enzymatic Activity Modulation
Compounds containing the 1,3,4-oxadiazole moiety, such as N-{5-[5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-yl-sulfanyl]-1,3,4-oxadiazole-2-yl-methyl}-4-methoxybenzamide, have been studied for their effects on enzyme activities. Specifically, their impact on the activities of transferase enzymes like GOT, GPT, and γ-GT has been documented. Such compounds can activate GOT and GPT activities while inhibiting γ-GT activity, with these effects intensifying at higher concentrations (I. H. Tomi, A. J. Al-qaisi, Z. H. Al-Qaisi, 2010).
Antimicrobial Applications
Derivatives of 1,3,4-oxadiazole, similar in structure to the compound of interest, have been synthesized and evaluated for antimicrobial activities. For example, compounds like N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have been tested against various bacteria and fungi, showing potential therapeutic intervention for microbial diseases (N. Desai, K. M. Rajpara, V. V. Joshi, 2013).
Pharmacological Evaluation
Research has also focused on evaluating the pharmacological potential of 1,3,4-oxadiazole derivatives, including their toxicity assessment, tumor inhibition capabilities, and analgesic and anti-inflammatory actions. Such studies provide insights into the therapeutic potentials of these compounds, offering avenues for developing new treatments (M. Faheem, 2018).
Chemical Synthesis and Characterization
The synthesis and characterization of compounds containing the 1,3,4-oxadiazole ring, such as the reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride leading to unexpected products, highlight the complexity and the fascinating chemistry of these compounds. Such studies contribute to a deeper understanding of the chemical behavior and properties of 1,3,4-oxadiazole derivatives (W. Szczepankiewicz, J. Suwiński, Z. Karczmarzyk, 2004).
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-14-6-4-3-5-13(14)16-19-20-17(23-16)18-15(21)11-7-9-12(24-2)10-8-11/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZCCDWXDKSOHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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